molecular formula C24H27Cl2N3O2 B13771353 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride CAS No. 63639-48-5

4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride

Cat. No.: B13771353
CAS No.: 63639-48-5
M. Wt: 460.4 g/mol
InChI Key: ZLJOBDHDRQFZQJ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes aromatic rings, a piperidine moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the piperidine moiety and the naphthalenylmethyl group. Common reagents and conditions used in these reactions include:

    Amination: Introduction of the amino group using reagents like ammonia or amines.

    Halogenation: Introduction of the chlorine atom using reagents like thionyl chloride or N-chlorosuccinimide.

    Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-chloro-2-methoxybenzamide: Lacks the piperidine and naphthalenylmethyl groups.

    4-Amino-5-chloro-2-methoxy-N-(4-piperidinyl)benzamide: Lacks the naphthalenylmethyl group.

    4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)benzamide: Lacks the piperidine group.

Uniqueness

The uniqueness of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities and applications compared to similar compounds.

Properties

CAS No.

63639-48-5

Molecular Formula

C24H27Cl2N3O2

Molecular Weight

460.4 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[1-(naphthalen-2-ylmethyl)piperidin-1-ium-4-yl]benzamide;chloride

InChI

InChI=1S/C24H26ClN3O2.ClH/c1-30-23-14-22(26)21(25)13-20(23)24(29)27-19-8-10-28(11-9-19)15-16-6-7-17-4-2-3-5-18(17)12-16;/h2-7,12-14,19H,8-11,15,26H2,1H3,(H,27,29);1H

InChI Key

ZLJOBDHDRQFZQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC4=CC=CC=C4C=C3)Cl)N.[Cl-]

Origin of Product

United States

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